pyridine-2-thiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine-2-thiol can be synthesized through various methods. One common approach involves the reaction of 2-chloropyridine with sodium hydrosulfide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures . Another method involves the reaction of 2-bromopyridine with thiourea, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyridine-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in thiol-disulfide exchange reactions .
Common Reagents and Conditions
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Major Products
The major products formed from these reactions include pyridine-2-sulfonic acid, pyridine-2-thione, and various substituted pyridine derivatives .
Scientific Research Applications
Pyridine-2-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyridine-2-thiol involves its interaction with molecular targets such as enzymes. For example, it inhibits the enzyme NADH-fumarate reductase in Trypanosoma cruzi, the causative agent of Chagas disease . The compound’s thiol group can form covalent bonds with the active site of the enzyme, leading to its inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptopyridine N-oxide: Similar to pyridine-2-thiol but with an additional oxygen atom bonded to the sulfur.
Pyridine-4-thiol: A structural isomer with the thiol group at the fourth position.
Thiazolopyridines: Compounds containing both pyridine and thiazole rings.
Uniqueness
This compound is unique due to its specific positioning of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .
Properties
IUPAC Name |
pyridine-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMDPDGBKYUEMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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